Dihydrofarnesol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37519-97-4 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
(6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,15-16H,5-6,8,10-12H2,1-4H3/b14-9+ |
InChI Key |
OOOOFOPLSIWRAR-NTEUORMPSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)C)CCO |
Isomeric SMILES |
CC(CC/C=C(\C)/CCC=C(C)C)CCO |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)CCO |
density |
0.867-0.873 |
Other CAS No. |
51411-24-6 |
physical_description |
Colourless to pale yellow liquid; Floral, fruity aroma |
solubility |
Insoluble in water; soluble in DMSO and acetone Soluble (in ethanol) |
Synonyms |
2,3-dihydrofarnesol |
Origin of Product |
United States |
Natural Occurrence and Distribution of Dihydrofarnesol
Presence in Flora (e.g., Cyclamen species)
Dihydrofarnesol is a notable component of the floral scent of several plant species, particularly within the Cyclamen genus. Research into the volatile compounds of these flowers has identified this compound as a key contributor to their fragrance profile.
In a study of 17 wild cyclamen species, 14 were found to emit fragrant compounds. agriculturejournals.cz Specifically, (E)-2,3-dihydrofarnesol was identified as a major volatile compound in the flowers of Cyclamen purpurascens, contributing 11.7% to its floral, fruity scent profile. agriculturejournals.cztinkturenpresse.de It was also detected in the scent of Cyclamen persicum, where it constituted 2.29% of the volatile compounds, contributing to its rose-like floral note. agriculturejournals.czbojensen.net The presence of this compound and its aldehyde form, dihydrofarnesal, is significant as they possess a strong floral scent even at very low concentrations. agriculturejournals.cztinkturenpresse.de Further analysis of C. purpurascens has confirmed the presence of (E)-2,3-dihydrofarnesol at varying percentages in different studies. tinkturenpresse.de
Table 1: Occurrence of this compound in Cyclamen Species
| Species | Compound | Percentage of Volatile Compounds | Scent Profile Contribution |
|---|---|---|---|
| Cyclamen purpurascens | (E)-2,3-dihydrofarnesol | 11.7% agriculturejournals.cztinkturenpresse.de | Floral, Fruity agriculturejournals.cztinkturenpresse.de |
| Cyclamen persicum | (E)-2,3-dihydrofarnesol | 2.29% agriculturejournals.cz | Rose-like, Floral-green agriculturejournals.czbojensen.net |
Identification in Fungal Systems (e.g., Candida albicans)
The compound 2,3-dihydrofarnesol (B1256487) has been identified as a volatile organic compound released by the fungus Candida albicans. oup.comnih.gov This discovery is particularly noteworthy as the compound had not previously been described as a volatile generated by microorganisms. oup.comnih.gov
In vitro studies revealed that C. albicans releases a number of volatile compounds, with (3R,6E)-2,3-dihydrofarnesol (R-DHF) being one of the main components, alongside (2E,6E)-farnesol. oup.comnih.gov The production of stereochemically pure R-DHF was observed when C. albicans was co-cultured with the dermatophyte Trichophyton rubrum. researchgate.net Further research has indicated that farnesol (B120207) can be enzymatically converted to 2,3-dihydrofarnesol in C. albicans. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the presence of 2,3-dihydro-6-trans-farnesol in extracellular vesicles (EVs) produced by C. albicans strain 90028. asm.org
Detection in Insect Secretions (e.g., Bumblebee Labial Glands)
This compound is a crucial semiochemical in the animal kingdom, particularly in insects. It is a well-documented major component of the male-marking pheromones in several species of bumblebees (Bombus). nih.govumons.ac.be These pheromones are produced in the cephalic labial glands and are used to mark scent routes to attract virgin queens for mating. atlashymenoptera.netannualreviews.org
In the buff-tailed bumblebee, Bombus terrestris, 2,3-dihydrofarnesol is the main component of the male-marking pheromone. nih.gov Its production begins shortly after the male emerges, appearing in the glands of one-day-old males and reaching its maximum quantity at seven days of age. nih.gov Studies have shown that the proportion of (E)-2,3-dihydrofarnesol peaks in males that are 1 to 10 days old, which corresponds to the period of their highest attractiveness to virgin queens. annualreviews.org The specific enantiomer found in the labial glands of B. terrestris and six other bumblebee species is the pure (-)-S-enantiomer. researchgate.net The compound has also been detected in trace amounts in the Dufour's gland of the army ant, Dorylus (Anomma) molestus. umons.ac.be
Table 2: this compound in Bumblebee Labial Gland Secretions
| Species | Compound | Role | Relative Abundance |
|---|---|---|---|
| Bombus terrestris | (S)-2,3-dihydrofarnesol nih.govresearchgate.net | Main component of male-marking pheromone nih.gov | 30% umons.ac.be |
| Bombus jonellus | (S)-2,3-dihydrofarnesol researchgate.net | Component of male-marking pheromone | 84% umons.ac.be |
| Bombus impatiens | (S)-2,3-dihydrofarnesol researchgate.net | Component of male-marking pheromone | 61% umons.ac.be |
| Bombus ignitus | This compound | Major component of male labial gland secretion researchgate.net | Not specified |
Occurrence in Vertebrate Secretions (e.g., African Elephant, Caiman)
The presence of this compound extends to vertebrates, where it has been identified in the glandular secretions of large mammals and reptiles, suggesting a role in chemical communication.
Gas chromatography-mass spectrometry (GC-MS) analysis of temporal gland secretions from the African elephant (Loxodonta africana) has revealed the presence of several farnesol-related sesquiterpenes, including (E)-2,3-dihydrofarnesol. nih.govacs.org This was a significant finding as it was the first time this bumblebee pheromone had been detected in a mammal. nih.gov Subsequent studies have confirmed that the farnesol family of compounds, including this compound and its derivatives, are frequently occurring secondary metabolites in the temporal gland secretions of both male and female African elephants. acs.orgnih.govacs.org
In the reptilian world, this compound has been found in the paracloacal gland secretions of the brown caiman (Caiman crocodilus fuscus). umons.ac.be Specifically, trace amounts of 2,3-dihydrofarnesol were detected. A more detailed analysis of these secretions from both male and female brown caimans identified 3,7,11-Trimethyldodeca-6,10-dien-1-ol (2,3-dihydrofarnesol) and 20 of its esters. researchgate.netresearchgate.net These secretions are thought to be involved in behaviors such as mate attraction or the marking of nest sites. umons.ac.be
Table 3: this compound in Vertebrate Secretions
| Species | Secretion Source | Compound Identified |
|---|---|---|
| African Elephant (Loxodonta africana) | Temporal Gland nih.govnih.gov | (E)-2,3-dihydrofarnesol and its derivatives nih.govacs.orgnih.gov |
| Brown Caiman (Caiman crocodilus fuscus) | Paracloacal Gland umons.ac.be | 2,3-dihydrofarnesol and its esters researchgate.netresearchgate.net |
Biosynthesis and Metabolic Pathways of Dihydrofarnesol
Enzymatic Derivation from Farnesol (B120207)
Dihydrofarnesol, specifically 2,3-dihydrofarnesol (B1256487), is a sesquiterpenoid alcohol that is directly derived from the enzymatic reduction of its more unsaturated precursor, farnesol. nih.gov This conversion involves the saturation of the double bond at the C2-C3 position of the farnesol molecule. This enzymatic process has been noted in various biological contexts, particularly in the fungus Candida albicans, where the conversion of farnesol to this compound is considered a potential step in the metabolism or turnover of farnesol. nih.govbiorxiv.org
The presence of this compound and its derivatives has been identified in a variety of organisms, underscoring the widespread nature of its biosynthetic pathway from farnesol. For instance, derivatives of 2,3-dihydrofarnesol have been identified in the temporal gland secretions of African elephants. researchgate.netacs.org Furthermore, this compound and a multitude of its esters have been found in the paracloacal gland secretions of the brown caiman (Caiman crocodilus fuscus), indicating that farnesol reduction is a biologically relevant process in vertebrates. researchgate.net The compound has also been detected in plants, such as in dried Australian ginger (Zingiber officinale). nih.govresearchgate.net In C. albicans, the production of (3R,6E)-2,3-dihydrofarnesol has been identified, and this compound, along with farnesol, was found to inhibit the growth of dermatophytes. nih.gov
Involvement of Isoprenoid Pathway Precursors (e.g., Farnesyl Diphosphate)
The biosynthesis of this compound is deeply rooted in the isoprenoid pathway, also known as the mevalonate (B85504) pathway, which is responsible for synthesizing a vast array of essential biomolecules. wikipedia.org The ultimate precursor for all sesquiterpenes, including farnesol and by extension this compound, is farnesyl diphosphate (B83284) (FPP), a C15 intermediate. nih.govwikipedia.org
The mevalonate pathway begins with acetyl-CoA and proceeds through several enzymatic steps to produce two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org The enzyme farnesyl diphosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to generate (E,E)-farnesyl diphosphate. nih.govnih.gov
FPP stands at a critical branch point in metabolism. frontierspartnerships.org For the synthesis of this compound, the pathway proceeds as follows:
Farnesyl Diphosphate (FPP) Synthesis : Generated via the mevalonate pathway.
Conversion to Farnesol : FPP is dephosphorylated to farnesol. In Candida albicans, this is hypothesized to be catalyzed by lipid pyrophosphatases such as Dpp1, Dpp2, and Dpp3. nih.gov In some cases, this may involve a two-step process where FPP is first converted to farnesaldehyde, which is then reduced to farnesol by a farnesol dehydrogenase. nih.gov
Reduction to this compound : Farnesol is then enzymatically reduced to this compound.
Therefore, while the immediate precursor is farnesol, the ultimate building blocks are derived from FPP, linking this compound synthesis directly to the central isoprenoid pathway.
Characterization of Key Biosynthetic Enzymes
While the pathway from FPP to this compound is conceptually clear, the specific enzymes catalyzing each step are characterized to varying degrees.
Upstream Enzymes:
HMG-CoA Reductase: A key regulatory enzyme in the upper mevalonate pathway that produces mevalonate, the precursor to IPP and DMAPP. nih.govwikipedia.org
Farnesyl Diphosphate Synthase (FPPS): This well-characterized enzyme synthesizes FPP from IPP and DMAPP. nih.govfrontierspartnerships.org It belongs to a family of enzymes that typically install E-double bonds during chain elongation. nih.gov
Farnesyl Pyrophosphatase (FPPase): This class of enzymes, including lipid pyrophosphatases like Dpp1 in fungi, catalyzes the dephosphorylation of FPP to yield farnesol. nih.govnih.gov
Key Conversion Enzyme (Farnesol Reductase): The enzyme directly responsible for the reduction of farnesol to 2,3-dihydrofarnesol is not yet well-characterized in the scientific literature. The reaction is a reduction of a carbon-carbon double bond, suggesting the involvement of a farnesol reductase . Such enzymes often belong to the broad short-chain dehydrogenase/reductase (SDR) superfamily. oup.comnih.gov
While a specific farnesol reductase for this compound synthesis has not been isolated, extensive research has been conducted on the reverse reaction: the oxidation of farnesol. Numerous farnesol dehydrogenases (FDLs) , which oxidize farnesol to farnesal, have been identified and characterized in insects like Plutella xylostella and Helicoverpa armigera. oup.comnih.gov These enzymes are typically NADP+-dependent and are members of the SDR family. nih.govpnas.org Dehydrogenases are often capable of catalyzing reactions in both directions, and it is plausible that a member of this family, or a related oxidoreductase, functions as the key reductase in this compound biosynthesis, utilizing NADPH as the reductant.
Interactive Data Table: Key Upstream Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Precursor | Product | Function in Pathway |
| HMG-CoA Reductase | HMGR | HMG-CoA | Mevalonate | Key regulatory step in the mevalonate pathway |
| Farnesyl Diphosphate Synthase | FPPS | IPP, DMAPP | Farnesyl Diphosphate (FPP) | Synthesizes the C15 backbone precursor |
| Farnesyl Pyrophosphatase | FPPase | Farnesyl Diphosphate (FPP) | Farnesol | Generates the direct precursor for this compound |
Investigating this compound Turnover and Biotransformation Pathways
The formation of this compound is itself a biotransformation event, representing one possible metabolic fate for farnesol. In organisms like Candida albicans, the conversion to this compound is considered part of the turnover pathway that regulates the intracellular levels of farnesol, a potent quorum-sensing molecule. nih.govbiorxiv.org
Once formed, this compound is not metabolically inert and can undergo further biotransformations. These reactions are generally part of Phase I (functionalization) and Phase II (conjugation) metabolism processes that modify compounds for excretion or other biological functions.
Observed Biotransformation Pathways:
Oxidation: this compound, being a primary alcohol, can be oxidized. This would likely involve alcohol dehydrogenases, potentially converting it to its corresponding aldehyde, 2,3-dihydrofarnesal , and subsequently to a carboxylic acid.
Esterification: There is significant evidence for the esterification of this compound. A study on the paracloacal gland secretions of the brown caiman identified twenty different esters of 2,3-dihydrofarnesol, with fatty acid moieties ranging from two to eighteen carbons in length. researchgate.net This indicates that this compound can be conjugated with fatty acids, a common biotransformation route for alcohols.
The disappearance of farnesol in stationary phase cultures of C. albicans has been linked to its potential enzymatic conversion to this compound, which is significantly less active in blocking germ tube formation. nih.govbiorxiv.org This suggests that the conversion is a detoxification or inactivation pathway. The ultimate fate of this compound within these metabolic networks, such as complete degradation, is an area that requires further investigation.
Interactive Data Table: Potential Biotransformation Reactions of this compound
| Reaction Type | Enzyme Class (Putative) | Product Type | Evidence |
| Oxidation | Alcohol Dehydrogenase | Aldehyde (2,3-dihydrofarnesal) | Inferred from alcohol metabolism principles |
| Esterification | Acyltransferase | Fatty Acid Esters | Detected in caiman secretions researchgate.net |
Synthetic Methodologies and Chemical Derivatization of Dihydrofarnesol
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods. This approach is particularly valuable for producing specific stereoisomers of chiral molecules like dihydrofarnesol.
A key strategy involves the use of lipases for kinetic resolution. For instance, in the synthesis of chiral methyl-branched pheromones, porcine pancreatic lipase (B570770) (PPL) is used to selectively acetylate one enantiomer of a racemic alcohol precursor. rsc.org The unreacted enantiomer can then be carried forward through a series of chemical reactions to produce the desired chiral product. rsc.org This principle of enzymatic resolution of an intermediate alcohol is a common chemoenzymatic tactic applicable to the synthesis of optically active this compound.
Another approach involves asymmetric hydrogenation, which, while using a chemical catalyst, mirrors the stereoselectivity of enzymatic processes. Optically active isomers of this compound can be prepared by the asymmetric hydrogenation of (6E)-farnesol or (6Z)-farnesol. google.com This reaction utilizes a ruthenium-optically active phosphine (B1218219) complex as a catalyst to produce either the (S)- or (R)-isomer of this compound with high chemical and optical purity. google.com For example, using a specific chiral phosphine ligand with a ruthenium catalyst can yield (3S)-(6E)-2,3-dihydrofarnesol with a chemical purity of 96% and an optical purity of 91% e.e. (enantiomeric excess). google.com
Total Chemical Synthesis Strategies for this compound
Total chemical synthesis provides versatile and scalable routes to this compound, allowing for the production of the compound and its analogues that may not be accessible from natural sources.
Several distinct methods have been reported:
Copper(I)-Mediated Displacement: An efficient synthesis of (2E,6E)-10,11-dihydrofarnesol has been achieved through the regioselective coupling of allylic tetrahydropyranyl (THP) ethers with organometallic reagents. acs.org In this method, an allylic THP group, typically a protecting group, acts as a leaving group in the presence of copper(I) halides, allowing for its displacement by a Grignard reagent. acs.org This methodology has been successfully used to prepare this compound and its analogues. acs.orgacs.org
(Bisphenyl)dithioacetal Reduction: Another high-yield method involves the reduction of a (bisphenyl)dithioacetal intermediate. google.comresearchgate.net This strategy uses sodium/isopropyl alcohol in tetrahydrofuran (B95107) (THF) to achieve the reduction, providing a reliable route to (2E,6E)-10,11-dihydrofarnesol. google.comresearchgate.net
Asymmetric Hydrogenation: As mentioned in the chemoenzymatic section, the asymmetric hydrogenation of farnesol (B120207) using a ruthenium-phosphine complex is a powerful chemical method to synthesize specific enantiomers of this compound. google.com The choice of the (R)- or (S)-isomer of the phosphine ligand dictates the stereochemical outcome of the final product. google.com
| Synthesis Strategy | Key Reagents/Catalysts | Intermediate/Precursor | Product | Key Features | Citation |
|---|---|---|---|---|---|
| Chemoenzymatic Resolution | Porcine Pancreatic Lipase (PPL) | Racemic alcohol | Chiral intermediates for this compound | Enantioselective acylation to separate stereoisomers. | rsc.org |
| Asymmetric Hydrogenation | Ruthenium-optically active phosphine complex | (6E)-Farnesol or (6Z)-Farnesol | (S)- or (R)-Dihydrofarnesol | High stereoselectivity; produces specific enantiomers. | google.com |
| Copper(I)-Mediated Displacement | Grignard reagents, Cu(I) halides | Allylic Tetrahydropyranyl (THP) ether | (2E,6E)-10,11-Dihydrofarnesol | Regioselective coupling reaction. | acs.org |
| Dithioacetal Reduction | Sodium/isopropyl alcohol in THF | (Bisphenyl)dithioacetal derivative | (2E,6E)-10,11-Dihydrofarnesol | High-yield reduction method. | google.comresearchgate.net |
Development of this compound Analogues and Derivatives for Research
The synthesis of this compound analogues and derivatives is crucial for probing biological systems and discovering new functionalities. Research has focused on creating molecules that can act as chemical probes or possess unique biological activities.
For example, new derivatives of 2,3-dihydrofarnesol (B1256487) have been identified in the temporal gland secretions of African elephants and subsequently synthesized for structural confirmation. researchgate.netnih.gov These natural derivatives highlight the diversity of structures based on a this compound scaffold.
Furthermore, farnesol analogues incorporating aromatic rings have been synthesized. acs.org These analogues are designed as probes to study the importance of nonbonding interactions in the enzymatic recognition of the farnesyl chain. acs.orgacs.org By modifying the structure, researchers aim to develop more potent competitive inhibitors of enzymes like farnesyl protein transferase, which is a target in cancer research. acs.org The availability of fluorescent derivatives of isoprenoids also allows for the study of metabolic processes like farnesylation and geranylgeranylation within cells. google.com
Biotechnological Production Routes (e.g., Microbial Fermentation)
Biotechnological production offers a sustainable and cost-effective alternative to chemical synthesis for this compound and other terpenes. perfumerflavorist.com This approach utilizes genetically engineered microorganisms, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, to produce the target compound through fermentation. isomerase.comnih.gov
The core of this strategy lies in metabolic engineering. nih.gov The biosynthetic pathway for sesquiterpenes begins with farnesyl pyrophosphate (FPP), a 15-carbon precursor. perfumerflavorist.com Host microorganisms are engineered to overproduce FPP by enhancing the expression of genes in the native mevalonate (B85504) pathway. perfumerflavorist.com
Once high levels of the FPP precursor are achieved, a gene encoding a specific sesquiterpene synthase enzyme is introduced into the engineered yeast or bacteria. perfumerflavorist.com This heterologous enzyme converts the FPP into the desired sesquiterpene, such as this compound. The entire process occurs within the microbial cell during fermentation. isomerase.com This method is highly versatile, as different terpenes can be produced by simply introducing the corresponding synthase gene. perfumerflavorist.com The process is considered a "green" technology, using renewable feedstocks and operating under mild conditions, and the resulting products are considered natural under U.S. and E.U. regulations. perfumerflavorist.com
Stereochemical Investigations of Dihydrofarnesol
Characterization of Dihydrofarnesol Enantiomers (R and S Forms)
The two enantiomers of this compound, (3R,6E)-2,3-dihydrofarnesol and (3S,6E)-2,3-dihydrofarnesol, exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity. ncats.io The (R)- and (S)-isomers rotate plane-polarized light in opposite directions.
The absolute configuration of this compound enantiomers has been determined through various analytical techniques. Enantioselective gas chromatography (GC) has been a pivotal tool in distinguishing between the R and S forms. oup.com By using chiral stationary phases, such as modified cyclodextrins, researchers have been able to achieve baseline separation of the enantiomers. umons.ac.be For instance, using a stationary phase of 60% heptakis(2,3-di-O-acetyl-6-O-TBDMS)-b-cyclodextrin in polysiloxane PS 268, the (S)-enantiomer has been shown to elute after the (R)-enantiomer. oup.comumons.ac.be The identification is confirmed by comparing the retention times of natural or synthesized samples with those of pure enantiomeric standards and through coinjection with racemic mixtures. umons.ac.be
Detailed characterization data for the enantiomers is often obtained through a combination of GC coupled with mass spectrometry (GC/MS), which provides both retention time and mass spectral data for unambiguous identification. oup.comebi.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to elucidate the structure of these compounds. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈O nist.govnist.gov |
| Molecular Weight | 224.3822 g/mol nist.govnist.gov |
| Chirality | Exists as (R) and (S) enantiomers ncats.io |
Enantioselective Synthesis and Separation Techniques
The production of enantiomerically pure forms of this compound is crucial for studying their distinct biological activities. Several methods for the enantioselective synthesis and separation of this compound have been developed.
One prominent method for enantioselective synthesis involves the asymmetric hydrogenation of (2E,6E)-farnesol. google.com This process utilizes chiral catalysts to favor the formation of one enantiomer over the other. For example, optically active ruthenium-BINAP catalysts, such as Ru₂Cl₄((R)-T-BINAP)₂NEt₃ and its (S)-counterpart, have been successfully employed to produce (S)-(-)-(3S,6E)-2,3-dihydrofarnesol and (+)-(3R,6E)-2,3-dihydrofarnesol, respectively. google.com These reactions can achieve high yields (96-98%) and high enantiomeric purity (98-99%). oup.com
Separation of a racemic mixture of this compound into its individual enantiomers can be accomplished through chiral chromatography. Enantioselective gas chromatography, as mentioned earlier, is a key analytical technique but can also be adapted for preparative-scale separations. oup.comumons.ac.be The use of chiral stationary phases, such as hydrodex-β-TBDM, allows for the differential interaction with the enantiomers, leading to their separation. oup.com For example, under specific GC conditions, the (S)-enantiomer elutes after the (R)-enantiomer. oup.com
Table 2: Enantioselective Synthesis and Separation Methods for this compound
| Method | Description | Key Reagents/Materials | Outcome |
|---|---|---|---|
| Enantioselective Synthesis | Asymmetric hydrogenation of (2E,6E)-farnesol. google.com | (R)- or (S)-ruthenium-BINAP catalysts (e.g., Ru₂Cl₄((R)-T-BINAP)₂NEt₃). google.com | Produces enantiomerically enriched (S)- or (R)-dihydrofarnesol with high purity. google.comoup.com |
| Enantioselective Separation | Gas chromatography using a chiral stationary phase. oup.comumons.ac.be | Modified cyclodextrins (e.g., heptakis(2,3-di-O-acetyl-6-O-TBDMS)-b-cyclodextrin, hydrodex-β-TBDM). oup.comumons.ac.be | Separation of (R)- and (S)-enantiomers for analytical or preparative purposes. oup.comumons.ac.be |
Influence of Stereochemistry on Biological Activity
The stereochemistry of this compound plays a significant role in its biological activity, as the three-dimensional structure of a molecule determines how it interacts with biological receptors and enzymes.
In the context of insect chemical communication, specific enantiomers of semiochemicals are often required for biological function. umons.ac.be For instance, in several species of bumblebees, including Bombus terrestris, the male marking pheromone contains almost exclusively the pure (S)-enantiomer of 2,3-dihydrofarnesol (B1256487). umons.ac.begate2biotech.com This high enantiomeric purity suggests that the biosynthetic pathways in these insects are highly stereoselective and that the corresponding receptors on the female antennae are likely tuned to the specific (S)-configuration. umons.ac.be
In the realm of microbiology, both enantiomers of this compound have demonstrated significant biological effects. Research has shown that both (3R,6E)-2,3-dihydrofarnesol (R-DHF) and (3S,6E)-2,3-dihydrofarnesol (S-DHF) exhibit antifungal activity. oup.comoup.com In a study investigating the volatile compounds released by Candida albicans, it was discovered that this yeast produces stereochemically pure (3R,6E)-2,3-dihydrofarnesol. oup.comoup.com When tested against various dermatophytes, both synthetic R-DHF and S-DHF showed significant, concentration-dependent inhibitory effects. oup.comresearchgate.net Interestingly, in some cases, the "unnatural" (S)-enantiomer displayed activity similar to or even stronger than the naturally produced (R)-enantiomer and the common antifungal agent fluconazole (B54011). oup.comresearchgate.net For example, against Trichophyton rubrum, S-DHF was found to be more active than fluconazole. oup.com This highlights that while stereochemistry is crucial, both enantiomers can possess potent biological activity, sometimes with species-specific differences in efficacy. oup.com However, in the context of Candida albicans morphogenesis, 2,3-dihydrofarnesol is considered inactive in blocking germ tube formation, having only a fraction of the activity of farnesol (B120207). unl.edu
Table 3: Biological Activity of this compound Enantiomers
| Enantiomer | Organism | Biological Role/Activity |
|---|---|---|
| (S)-Dihydrofarnesol | Bumblebees (Bombus spp.) | Major component of male marking pheromone. umons.ac.begate2biotech.com |
| Dermatophytes (e.g., Trichophyton rubrum) | Potent antifungal activity, in some cases stronger than the (R)-enantiomer and fluconazole. oup.comoup.comresearchgate.net | |
| (R)-Dihydrofarnesol | Candida albicans | Naturally produced volatile compound. oup.comoup.com |
Biological Roles and Molecular Mechanisms of Dihydrofarnesol in Model Systems
Role in Inter-Microbial Communication and Quorum Sensing
Inter-microbial communication, often mediated by small signaling molecules, is crucial for coordinating group behaviors such as biofilm formation and morphogenesis. While the role of farnesol (B120207) as a quorum-sensing molecule in fungi is well-established, the specific functions of dihydrofarnesol in these processes are an emerging area of research.
Modulation of Biofilm Formation in Bacterial Systems
Influence on Fungal Morphogenesis and Cellular Processes
The influence of this compound on fungal morphogenesis appears to be distinct from that of farnesol. In the well-studied dimorphic fungus Candida albicans, farnesol is a known inhibitor of the yeast-to-hypha transition, a key virulence trait. nih.gov However, studies have shown that 2,3-dihydrofarnesol (B1256487) is significantly less active in this regard, possessing only a fraction of the activity of farnesol in blocking germ tube formation. windows.net This suggests that the double bond that is saturated in this compound is critical for this specific signaling function in C. albicans.
In a different context, the production of (3R,6E)-2,3-dihydrofarnesol by C. albicans has been observed to be triggered when co-cultured with the dermatophyte Trichophyton rubrum. pherobase.com This induced production points towards a role in inter-fungal communication and competition.
Antimicrobial and Antifungal Activity against Microorganisms
This compound has demonstrated notable antimicrobial and antifungal properties, particularly against dermatophytic fungi. In vitro studies have provided detailed insights into its inhibitory effects.
Inhibition of Dermatophyte Growth (In Vitro Studies)
Research has shown that this compound exhibits significant antifungal activity against a range of dermatophytes. A key study identified that Candida albicans releases volatile compounds, including stereochemically pure (3R,6E)-2,3-dihydrofarnesol (R-DHF), that inhibit the growth of dermatophytes like Trichophyton rubrum. atlashymenoptera.netuliege.be
Subsequent in vitro microtiter-plate assays tested synthetic R-DHF and its enantiomer, (3S,6E)-2,3-dihydrofarnesol (S-DHF), alongside farnesol, for their ability to inhibit the growth of several dermatophytes over 62 hours. atlashymenoptera.netuliege.be All three compounds displayed significant, concentration-dependent inhibitory effects. atlashymenoptera.netuliege.be Notably, for most of the tested species, S-DHF and farnesol exhibited stronger inhibitory effects than R-DHF. mdpi.com
The study highlighted that the inhibitory effects were, to an extent, species-specific. For instance, Epidermophyton floccosum was completely suppressed by 12.5 μg/ml of this compound, an effect comparable to that of 50 μg/ml of the conventional antifungal drug fluconazole (B54011). atlashymenoptera.netuliege.be Similarly, S-DHF was found to be more active against T. rubrum than fluconazole. atlashymenoptera.netuliege.be In contrast, Microsporum canis was markedly less susceptible, particularly to R-DHF. atlashymenoptera.net
Table 1: In Vitro Antifungal Activity of this compound Enantiomers and Farnesol against Dermatophytes
| Compound | Test Organism | Concentration (µg/mL) | Observed Effect | Reference |
| (3R,6E)-2,3-dihydrofarnesol (R-DHF) | Trichophyton rubrum | 12.5, 25, 50 | Significant, concentration-dependent inhibition | atlashymenoptera.netuliege.be |
| Trichophyton mentagrophytes | 12.5, 25, 50 | Significant, concentration-dependent inhibition | atlashymenoptera.netuliege.be | |
| Microsporum canis | 12.5, 25, 50 | Less susceptible compared to other dermatophytes | atlashymenoptera.netuliege.be | |
| Epidermophyton floccosum | 12.5 | Complete suppression | atlashymenoptera.netuliege.be | |
| (3S,6E)-2,3-dihydrofarnesol (S-DHF) | Trichophyton rubrum | 12.5, 25, 50 | More active than fluconazole at comparable concentrations | atlashymenoptera.netuliege.be |
| Trichophyton mentagrophytes | 12.5, 25, 50 | Significant, concentration-dependent inhibition | atlashymenoptera.netuliege.be | |
| Microsporum canis | 12.5, 25, 50 | Stronger effect than fluconazole at comparable concentrations | atlashymenoptera.net | |
| Epidermophyton floccosum | 12.5 | Complete suppression | atlashymenoptera.netuliege.be | |
| (2E,6E)-Farnesol (F-ol) | Trichophyton rubrum | 12.5, 25, 50 | Significant, concentration-dependent inhibition | atlashymenoptera.netuliege.be |
| Trichophyton mentagrophytes | 12.5, 25, 50 | Significant, concentration-dependent inhibition | atlashymenoptera.netuliege.be | |
| Microsporum canis | 12.5, 25, 50 | Significant, concentration-dependent inhibition | atlashymenoptera.netuliege.be | |
| Epidermophyton floccosum | 12.5, 25, 50 | Significant, concentration-dependent inhibition | atlashymenoptera.netuliege.be |
This table is based on data from Brasch et al. (2013).
Effects on Bacterial and Fungal Pathogens (Non-Clinical Models)
While the activity of this compound against dermatophytes is well-documented, its effects on a broader range of non-clinical bacterial and fungal pathogens are less clear. General statements in the literature suggest that this compound possesses antimicrobial properties, but specific data from non-clinical models are scarce. ontosight.ai One patent document mentions that (6E)-2,3-dihydrofarnesol has superior antimicrobial activity against some bacteria compared to farnesol, but specific bacterial species and detailed findings are not provided. mdpi.com
Research on the related compound, farnesoic acid, and its derivatives has shown some antibacterial activity against Salmonella typhimurium, Proteus vulgaris, and Bacillus subtilis. jmb.or.kr However, extrapolating these findings directly to this compound is not possible without specific studies. The antifungal activity of this compound against non-dermatophyte environmental fungi is also an area that requires further investigation.
Function as a Semiochemical in Chemical Ecology
A semiochemical is a chemical substance or mixture that carries a message for the purpose of communication between organisms. This compound has been identified as a significant semiochemical in the chemical ecology of various insects, particularly in the context of pheromonal communication.
In several species of bumblebees (Bombus spp.), (S)-2,3-dihydrofarnesol is a major component of the male marking pheromones used to attract virgin queens. scielo.brumons.ac.be The absolute configuration of the molecule is crucial, with the (S)-enantiomer being the biologically active form in these species. umons.ac.be For example, in Bombus terrestris, virgin queens are strongly attracted to secretions containing high amounts of 2,3-dihydrofarnesol. atlashymenoptera.netuliege.be The compound has been identified in the labial gland secretions of various Bombus species, including B. terrestris, B. lucorum, B. pratorum, B. pyrenaeus, B. jonellus, and B. impatiens. umons.ac.be
Beyond bumblebees, this compound has been detected as a semiochemical in Lasius ants and in the Dufour's gland of army ants (Dorylus (Anomma) molestus). scielo.br Furthermore, it has been identified in the temporal gland secretions of the African elephant (Loxodonta africana), suggesting a potential role in mammalian chemical communication. scielo.br
Pheromonal Activity in Insect Species
This compound, specifically the enantiomerically pure (S)-2,3-dihydrofarnesol, is a significant component of the marking pheromones of several bumblebee species. umons.ac.be In the buff-tailed bumblebee, Bombus terrestris, (S)-2,3-dihydrofarnesol is the primary component of the male's cephalic labial gland secretions used to attract virgin queens. umons.ac.beatlashymenoptera.net The biological activity of these pheromones can be influenced by the age of the male, with virgin queens showing a strong attraction to secretions rich in 2,3-dihydrofarnesol. atlashymenoptera.net
The compound's role as a semiochemical, a chemical involved in communication, extends to other insect species as well. It has been identified in Lasius ants and detected in trace amounts in the Dufour's gland of army ants, Dorylus (Anomma) molestus. umons.ac.be While 2,3-dihydrofarnesol is a major component in the pheromone blend of B. terrestris, it is found as a minor or trace component in the labial glands of other bumblebee species such as B. lucorum, B. campestris, and B. maxillosus. umons.ac.be The specific function of 2,3-dihydrofarnesol in the Dufour's gland of B. terrestris workers has not yet been fully elucidated. umons.ac.be
Research has shown that the chirality of this compound is crucial for its biological activity. The (S)-enantiomer is the biologically active form in B. terrestris, eliciting responses on the female antennae. umons.ac.be This specificity highlights the importance of stereochemistry in insect chemical communication, where different enantiomers can have varying or no biological effect. umons.ac.be
Pheromonal Activity of this compound in Various Insect Species
| Insect Species | Gland/Source | Role of this compound | Chirality (if specified) | Reference |
|---|---|---|---|---|
| Bombus terrestris (Buff-tailed Bumblebee) | Male Cephalic Labial Gland | Major component of marking pheromone, attracts virgin queens | (S)-2,3-dihydrofarnesol | umons.ac.beatlashymenoptera.net |
| Lasius ants | Glandular extracts | Semiochemical | Not specified | umons.ac.be |
| Dorylus (Anomma) molestus (Army Ant) | Dufour's Gland | Trace component | Not specified | umons.ac.be |
| Bombus lucorum | Male Labial Gland | Minor or trace component | (S)-2,3-dihydrofarnesol | umons.ac.be |
| Bombus campestris | Male Labial Gland | Minor or trace component | Not specified | umons.ac.be |
| Bombus maxillosus | Male Labial Gland | Minor or trace component | Not specified | umons.ac.be |
Signaling Roles in Vertebrate Communication (e.g., Elephants, Caimans)
This compound and its derivatives play a role in the chemical communication of some vertebrate species. The African elephant (Loxodonta africana) produces 2,3-dihydrofarnesol and other related sesquiterpenes in its temporal gland secretions. umons.ac.beresearchgate.net These secretions are thought to be involved in chemical communication, although the specific message conveyed by this compound in this context is still under investigation. umons.ac.be
In the brown caiman (Caiman crocodilus fuscus), a variety of 2,3-dihydrofarnesyl esters have been identified in the paracloacal gland secretions of both males and females. umons.ac.beresearchgate.net These secretions are hypothesized to function in mate attraction or the marking of nest sites. umons.ac.be The acid moieties of these esters vary in carbon-chain length. researchgate.net The absolute configuration of the 2,3-dihydrofarnesol in both elephant and caiman secretions has not been determined. umons.ac.be
Signaling Roles of this compound in Vertebrates
| Vertebrate Species | Gland/Source | Compound(s) Identified | Postulated Role | Reference |
|---|---|---|---|---|
| Loxodonta africana (African Elephant) | Temporal Gland | 2,3-dihydrofarnesol and related sesquiterpenes | Chemical communication | umons.ac.beresearchgate.net |
| Caiman crocodilus fuscus (Brown Caiman) | Paracloacal Gland | A series of 2,3-dihydrofarnesyl esters | Mate attraction or nest-site marking | umons.ac.beresearchgate.net |
Enzymatic Interactions and Substrate Recognition
Studies with Terpene Synthases and Related Enzymes
The biosynthesis of terpenes like this compound involves enzymes known as terpene synthases (TPSs). researchgate.netnih.gov These enzymes catalyze the conversion of acyclic prenyl diphosphate (B83284) precursors, such as farnesyl pyrophosphate (FPP), into a diverse array of terpene structures. nih.govnih.gov While specific studies focusing directly on the interaction of this compound with terpene synthases are not prevalent, the biosynthetic pathways leading to related terpene pheromones in insects like bumblebees are known to involve the isoprenoid pathway. researchgate.net This pathway produces the necessary precursors for terpene synthesis. researchgate.net
The diversity of terpenes found in nature is largely due to the action of TPSs, which can produce multiple products from a single substrate. nih.gov The study of terpene synthases often involves characterizing their product profiles when supplied with different substrates, such as geranyl diphosphate (GPP) and farnesyl diphosphate (FPP), the precursors to monoterpenes and sesquiterpenes, respectively. nih.gov The biosynthesis of this compound likely shares common precursors with juvenile hormones in insects, which are also derived from the isoprenoid pathway. researchgate.net
Investigations of Protein Prenylation Analogues
Protein prenylation is a post-translational modification where isoprenoid groups, such as farnesyl or geranylgeranyl moieties, are attached to proteins. google.comnih.gov This process is crucial for protein localization and function. nih.gov this compound and its analogues have been synthesized and studied as potential probes and inhibitors of enzymes involved in protein prenylation, particularly farnesyltransferase (FTase). acs.org
The synthesis of farnesol analogues, including (2E,6E)-10,11-dihydrofarnesol, allows for the investigation of nonbonding interactions in the enzymatic recognition of the farnesyl chain. acs.org By creating analogues with structural modifications, researchers can explore how these changes affect the binding and activity of enzymes like FTase. acs.org These studies aim to develop more potent competitive inhibitors of these enzymes, which are targets for certain therapeutic strategies. acs.orguiowa.edu The use of farnesol analogues can help to probe the substrate specificity and catalytic mechanisms of prenyltransferases. google.com
Advanced Analytical Techniques for Dihydrofarnesol Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like dihydrofarnesol. ksu.edu.sarsc.orgoup.com This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. ksu.edu.sarsc.org In the context of this compound research, GC-MS is widely used for both identifying its presence in a sample and quantifying the amount present.
The process begins with the introduction of a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. ksu.edu.sa The separation of compounds within the column is based on their volatility and interaction with the stationary phase. rsc.org As this compound and other components of a mixture exit the column at different times (retention times), they enter the mass spectrometer. ksu.edu.sa
In the mass spectrometer, molecules are ionized, typically by electron impact (EI), which causes them to fragment into a pattern of ions with specific mass-to-charge (m/z) ratios. This fragmentation pattern serves as a molecular "fingerprint." By comparing the mass spectrum of a peak in the chromatogram to libraries of known spectra, such as those from NIST or Wiley, the compound can be tentatively identified. Current time information in Seattle, WA, US. For unambiguous identification, the retention time and mass spectrum of the sample compound are compared to those of an authentic this compound standard analyzed under the same conditions. Current time information in Seattle, WA, US.
GC-MS is not only qualitative but also quantitative. The area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. ksu.edu.sa By creating a calibration curve with known concentrations of a this compound standard, the precise amount in an unknown sample can be determined. For instance, studies on cooking fumes have demonstrated that with proper calibration, GC-MS can achieve good linearity (R² > 0.9) and low relative standard deviation (RSD) for quantification. organicchemistrydata.org
Researchers have successfully employed GC-MS to identify this compound in complex biological mixtures, such as the volatile emissions from the fungus Candida albicans and the marking pheromones of bumblebees. Current time information in Seattle, WA, US.oup.com
Enantioselective Gas Chromatography for Stereoisomer Analysis
This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-dihydrofarnesol and (S)-dihydrofarnesol. These stereoisomers can exhibit different biological activities, making their separation and identification crucial. Enantioselective gas chromatography is the primary technique used to achieve this separation. Current time information in Seattle, WA, US.oup.com
This specialized form of GC utilizes a chiral stationary phase (CSP) within the capillary column. These stationary phases are typically derivatives of cyclodextrins, such as heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin or hydrodex-β-TBDM. Current time information in Seattle, WA, US.oup.com The chiral environment of the stationary phase allows for differential interaction with the two enantiomers of this compound, leading to different retention times and, consequently, their separation. Current time information in Seattle, WA, US.
For example, in the analysis of volatiles from Candida albicans, enantioselective GC with a hydrodex-β-TBDM stationary phase was able to separate the (R)- and (S)-enantiomers of 2,3-dihydrofarnesol (B1256487). Current time information in Seattle, WA, US. The study found that the (S)-enantiomer eluted after the (R)-enantiomer, with a separation factor (α) of 1.01. Current time information in Seattle, WA, US. By comparing the retention times with synthetic standards, it was determined that C. albicans produces the stereochemically pure (3R,6E)-2,3-dihydrofarnesol. Current time information in Seattle, WA, US.
Similarly, the absolute configurations of chiral terpenes, including 2,3-dihydrofarnesol, in the marking pheromones of several bumblebee species were determined using enantioselective GC. oup.com These studies confirmed the presence of pure (S)-dihydrofarnesol in the labial gland secretions of the investigated species. oup.com The use of two-dimensional gas chromatography (2D-GC) can further enhance the separation and analysis of these chiral compounds in complex mixtures. oup.com
| Parameter | Example 1: Fungal Volatiles Current time information in Seattle, WA, US. | Example 2: Bumblebee Pheromones oup.com |
| Chiral Stationary Phase | FS-Hydrodex-β-TBDM | 60% heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin in polysiloxane PS 268 |
| Column Dimensions | 25 m fused silica (B1680970) capillary | Not specified |
| Temperature Program | 140°C isothermal | 100°C isothermal |
| Carrier Gas Flow Rate | 1.5 ml/min | Linear velocity 32 cm/s |
| Elution Order | (R)-enantiomer then (S)-enantiomer | (S)-enantiomers analyzed |
| Separation Factor (α) | 1.01 | Not specified |
Spectroscopic Methods in Structural Elucidation (e.g., NMR, IR)
While GC-MS is excellent for identification and quantification, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for the de novo structural elucidation of molecules like this compound, especially when authentic standards are unavailable. hmdb.canih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. semanticscholar.org Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of this compound.
¹H NMR provides information about the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, one would expect to see signals corresponding to the methyl protons, methylene (B1212753) protons (both along the chain and adjacent to the hydroxyl group and double bonds), and the vinyl protons of the double bonds. The integration of these signals reveals the relative number of protons of each type.
¹³C NMR provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon (e.g., methyl, methylene, methine, quaternary, and those involved in double bonds or attached to the oxygen atom).
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. researchgate.netuobabylon.edu.iq
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. uobabylon.edu.iqijrpr.com An IR spectrum is generated by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. ijrpr.com Different types of bonds vibrate at characteristic frequencies, which are reported as wavenumbers (cm⁻¹). pressbooks.pub For this compound, the key characteristic absorption bands would be:
A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group. ksu.edu.sa
Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the alkane parts of the molecule.
A band around 1665-1675 cm⁻¹ due to the C=C stretching vibration of the double bonds.
Bands in the region of 1000-1250 cm⁻¹ resulting from the C-O stretching vibration of the primary alcohol.
Together, NMR and IR data provide a comprehensive picture of the molecular structure of this compound, confirming the presence of the hydroxyl group, the carbon skeleton, and the positions of the double bonds.
| Technique | Feature | Predicted Data Range/Value |
| ¹H NMR | Methyl protons | δ ~0.8-1.7 ppm |
| Methylene protons | δ ~1.2-2.2 ppm | |
| Methylene protons (adjacent to OH) | δ ~3.6 ppm | |
| Vinyl protons | δ ~5.1 ppm | |
| ¹³C NMR | Methyl carbons | δ ~16-26 ppm |
| Methylene & Methine carbons | δ ~22-40 ppm | |
| Methylene carbon (adjacent to OH) | δ ~60 ppm | |
| Vinylic carbons | δ ~124, 131 ppm | |
| IR Spectroscopy | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |
| C-H stretch (alkane) | 2850-3000 cm⁻¹ (strong) | |
| C=C stretch | ~1670 cm⁻¹ (medium) | |
| C-O stretch (primary alcohol) | 1000-1250 cm⁻¹ (strong) |
(Note: Predicted data are based on general spectroscopic principles and data for similar compounds. Actual values may vary depending on the solvent and experimental conditions.)
Sample Preparation and Extraction Methodologies for Biological Matrices
The successful analysis of this compound from biological sources hinges on effective sample preparation and extraction. The choice of method depends on the nature of the biological matrix (e.g., fungal culture, insect gland, animal secretion) and the volatility of the compound. wku.edunih.gov The primary goals of sample preparation are to isolate this compound from the complex matrix, remove interfering substances, and concentrate the analyte for detection. nih.gov
Solid-Phase Microextraction (SPME): For volatile compounds like this compound emitted into the headspace of a sample, SPME is a solvent-free, sensitive, and widely used technique. nih.govmdpi.com It involves exposing a fused silica fiber coated with a stationary phase to the headspace above the sample. frontiersin.org The volatile compounds, including this compound, adsorb to the fiber. The fiber is then directly inserted into the injection port of a GC-MS for thermal desorption and analysis. frontiersin.org
SPME has been successfully used to trap volatile organic compounds from fungal cultures, such as Candida albicans, for the analysis of this compound. oup.com Different fiber coatings (e.g., polyacrylate, polydimethylsiloxane) can be used to selectively extract different types of compounds. nih.gov This technique has also been applied to the analysis of insect pheromones and the temporal gland secretions of elephants. wku.edu
Solvent Extraction: For non-volatile samples or when this compound is present within a liquid or solid matrix, solvent extraction is commonly employed.
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. frontiersin.org Solvents like hexane (B92381) or ethyl acetate (B1210297) are often used to extract lipophilic compounds like this compound. For instance, the labial glands of bumblebees have been extracted with hexane to analyze their pheromone content, including this compound. researchgate.net Similarly, ethyl acetate has been used in the extraction of farnesol (B120207), a related compound, from fungal cultures. frontiersin.org
Solid-Liquid Extraction: If the sample is solid, such as fungal mycelium or tissue, it can be homogenized and extracted with an appropriate organic solvent.
After the initial extraction, further cleanup steps, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds before analysis by GC-MS or other techniques. nih.gov Automation of these extraction procedures can improve throughput and reproducibility. umons.ac.be
| Extraction Method | Matrix Type | Principle | Example Application |
| Headspace Solid-Phase Microextraction (HS-SPME) | Fungal cultures, Insect glands | Adsorption of volatiles onto a coated fiber from the headspace. frontiersin.org | Analysis of volatiles from Candida albicans and elephant temporal gland secretions. oup.comwku.edu |
| Liquid-Liquid Extraction (LLE) | Insect gland homogenates, Liquid cultures | Partitioning of the analyte between an aqueous phase and an immiscible organic solvent. frontiersin.org | Extraction of pheromones from bumblebee labial glands using hexane. researchgate.net |
| Simultaneous Distillation-Extraction (SDE) | Fungal cultures | Simultaneous distillation of volatiles from the sample and extraction into an organic solvent. | Isolation of volatile metabolites from Penicillium roqueforti. nih.gov |
Comparative Biochemical and Ecological Studies Involving Dihydrofarnesol
Comparison with Farnesol (B120207) and Other Isoprenoids in Biological Activity
Dihydrofarnesol, a sesquiterpenoid alcohol, exhibits a range of biological activities that are often compared to its well-known precursor, farnesol, and other related isoprenoid compounds. The primary differences in their effects stem from the reduction of a single double bond in the this compound structure. This slight molecular modification leads to significant variations in their roles as pheromones and antimicrobial agents.
In the context of fungal interactions, both this compound and farnesol demonstrate notable, yet distinct, activities. Research on volatiles released by Candida albicans identified stereochemically pure (3R,6E)-2,3-dihydrofarnesol (R-DHF) and (2E,6E)-farnesol as major components. oup.comnih.gov When tested against various dermatophytes, the inhibitory effects of these compounds were found to be both concentration-dependent and species-specific. oup.comnih.gov Generally, (3S,6E)-2,3-dihydrofarnesol (S-DHF) and farnesol showed more pronounced antifungal effects than R-DHF. oup.com In some cases, the activity of S-DHF against dermatophytes like Trichophyton rubrum was even greater than that of the conventional antifungal drug fluconazole (B54011). oup.comnih.gov The growth of Epidermophyton floccosum was entirely suppressed by 12.5 µg/ml of this compound. oup.comnih.gov While farnesol is a recognized semiochemical in C. albicans, the discovery of this compound's potent antifungal properties against dermatophytes represents a significant finding. oup.comnih.gov
Conversely, farnesol is known to act as a quorum-sensing molecule in C. albicans, inhibiting the morphological shift from yeast to hyphal form, a transition critical for its pathogenicity. nih.gov this compound, however, was found to lack this specific activity. nih.gov This highlights a key functional divergence: while farnesol acts as an intraspecific signaling molecule regulating morphology, this compound appears to function as an interspecific inhibitor, targeting competing fungi. oup.comnih.gov
As insect semiochemicals, both this compound and farnesol play crucial roles, but often in different contexts or species. This compound is a primary component of the male marking pheromone in many bumblebee species, including Bombus terrestris. umons.ac.benih.govumons.ac.be In these species, the specific enantiomer, (S)-2,3-dihydrofarnesol, is produced and is the one that elicits the strongest electrophysiological responses in queen antennae. umons.ac.bescispace.com Farnesol and its derivatives, on the other hand, are known as alarm pheromones in aphids. univie.ac.atufsm.br The structural relative, farnesoic acid, is a precursor to juvenile hormone, a critical sesquiterpenoid for regulating development, metamorphosis, and reproduction across many insect orders. frontiersin.orgnih.gov
Interactive Data Table: Comparative Biological Activity
| Compound | Organism(s) | Biological Activity/Role | Key Findings | Citations |
|---|---|---|---|---|
| (S)-2,3-Dihydrofarnesol (S-DHF) | Dermatophytes (e.g., T. rubrum, E. floccosum) | Antifungal | High inhibitory effect, sometimes stronger than fluconazole. | oup.comnih.gov |
| (R)-2,3-Dihydrofarnesol (R-DHF) | Dermatophytes | Antifungal | Inhibitory effect, but generally weaker than S-DHF and Farnesol. Main enantiomer produced by C. albicans. | oup.comnih.gov |
| (S)-2,3-Dihydrofarnesol | Bumblebees (e.g., Bombus terrestris) | Pheromone | Main component of male marking pheromone; elicits strong antennal response in queens. | umons.ac.bescispace.com |
| (E,E)-Farnesol | Candida albicans | Quorum Sensing | Inhibits yeast-to-hyphae transition. | nih.gov |
| (E,E)-Farnesol | Dermatophytes | Antifungal | Strong inhibitory effect, comparable to S-DHF. | oup.comnih.gov |
| (E)-β-Farnesene | Aphids | Alarm Pheromone | Warns conspecifics of danger. | univie.ac.at |
| Farnesoic Acid / Juvenile Hormone | Most Insects | Hormonal Regulation | Regulates metamorphosis, reproduction, and development. | frontiersin.orgnih.govscispace.com |
Ecological Significance in Specific Niche Adaptations
The production of this compound is linked to key survival and reproductive strategies in various organisms, demonstrating its ecological importance in specific niche adaptations.
A primary example is its role in the reproductive biology of bumblebees. In species like Bombus terrestris, males establish patrol routes where they deposit a marking pheromone from their cephalic labial glands to attract virgin queens for mating. umons.ac.beatlashymenoptera.net (S)-2,3-Dihydrofarnesol is the main, and most EAG-active, component of this secretion. uliege.beresearchgate.net The production and quantity of this pheromone are age-dependent, peaking around 7 to 10 days of age, which coincides with the males' departure from the nest and maximum flight activity. nih.govatlashymenoptera.net This synchronized chemical signaling is a crucial adaptation for ensuring mating success. The species-specificity of pheromone blends, often determined by the precise ratios of components like this compound and its aldehyde, 2,3-dihydrofarnesal, helps maintain reproductive isolation between closely related species. umons.ac.beuliege.be
This compound also plays a role in symbiotic and competitive interactions. The fungus Candida albicans, a common resident of human microflora, releases (R)-2,3-dihydrofarnesol as a volatile organic compound. oup.comnih.gov This compound has been shown to inhibit the growth of competing dermatophytic fungi that might occupy the same skin habitat. nih.gov This represents a form of chemical warfare, where this compound provides a competitive advantage by suppressing rivals, thereby helping C. albicans to secure its niche.
Furthermore, this compound is significant in cases of chemical mimicry and co-evolution between insects and plants. The orchid Ophrys pauciflora, which offers no nectar reward to pollinators, has a fragrance that includes (S)-2,3-dihydrofarnesol, the same enantiomer used in the B. terrestris male marking pheromone. scispace.comresearchgate.net This chemical convergence suggests the orchid exploits the pre-existing communication channel of the bumblebee, luring males that are searching for queens and thereby achieving pollination. scispace.comresearchgate.net This illustrates how the production of a specific semiochemical by one organism can be co-opted by another for its own reproductive advantage.
Evolutionary Perspectives on this compound Production
From an evolutionary standpoint, the production of this compound is a specialized adaptation derived from a highly conserved metabolic pathway. This compound is a sesquiterpenoid, synthesized via the mevalonate (B85504) (MVA) pathway, which produces the universal C15 precursor, farnesyl pyrophosphate (FPP). frontiersin.orgnih.govresearchgate.net This pathway is fundamental in nearly all eukaryotes for producing sterols, hormones, and other essential molecules. The evolution of specialized sesquiterpenoids like this compound for signaling purposes represents a functional divergence from these core metabolic roles. scispace.com
In insects, the enzymes that produce pheromones like this compound appear to have evolved from ancestral genes with more general functions. For instance, studies on stink bugs suggest that the terpene synthase (TPS) enzymes responsible for creating pheromone precursors evolved from isoprenyl diphosphate (B83284) synthase (IDS) progenitors, which are involved in the general synthesis of isoprenoid chains. vt.edu This evolutionary event, which appears to have occurred more recently in insects compared to plants and microbes, allowed for the neofunctionalization of existing enzymes to create a diverse chemical vocabulary for communication. researchgate.netvt.edu
The biosynthetic relationship between this compound and its corresponding aldehyde, 2,3-dihydrofarnesal, which often co-occur in bumblebee pheromone secretions, is evident. umons.ac.be The alcohol likely arises from the reduction of the aldehyde, or vice-versa through oxidation, indicating a shared and tightly regulated biosynthetic origin. umons.ac.be The production of a single, pure enantiomer—the (–)-(S)-enantiomer—across seven different species of bumblebees and cuckoo bumblebees points to a strongly conserved and evolutionarily selected enzymatic process. umons.ac.be This stereospecificity is critical for the biological activity of the pheromone and implies a long-standing co-evolution between the signal-producing enzymes and the corresponding highly specific antennal receptors in the receiving insects. umons.ac.be The development of such specialized pathways for producing unique semiochemicals like this compound has been a major driver in the diversification and ecological success of insects, enabling complex behaviors such as mate recognition, social organization, and defense. frontiersin.orgnih.gov
Future Research Directions for Dihydrofarnesol
Elucidation of Novel Biological Activities in Unexplored Systems
Dihydrofarnesol has been identified in various natural sources, from fungi to elephants, and has been noted for its antimicrobial and pheromonal activities. oup.comnih.govsmolecule.com However, the full spectrum of its biological roles remains largely uncharted. Future investigations should focus on screening for novel bioactivities in a wider range of biological contexts.
One promising area is its potential role in inter-species communication and defense. For instance, volatile compounds released by Candida albicans, including this compound, have been shown to inhibit the growth of dermatophytes. oup.com This suggests a role in microbial competition and could be explored for developing new antifungal agents. Further research could investigate its effects on a broader range of pathogenic and commensal microbes.
The discovery of this compound and its derivatives in the temporal gland secretions of African elephants points towards its function as a semiochemical. nih.govresearchgate.net While its role in elephant communication is an active area of research, its potential as a semiochemical in other, less-studied animal species presents an exciting frontier. Investigations into the presence and function of this compound in the chemical signaling of other mammals, insects, and even marine organisms could reveal new and diverse ecological roles.
Furthermore, the biological activity of this compound has been noted in plants, such as in the floral volatile emissions of Viola odorata and as a constituent in the alcoholic extract of Nigella sativa. researchgate.netresearchgate.net Exploring its endogenous roles in plant physiology, such as in defense against herbivores or pathogens, or as an attractant for pollinators, could uncover novel applications in agriculture and pest management.
Characterization of Undiscovered Biosynthetic Enzymes
The biosynthesis of this compound is presumed to follow the general isoprenoid pathway, likely originating from farnesyl pyrophosphate (FPP). researchgate.netmdpi.com However, the specific enzymes responsible for the final reduction step to yield this compound have not been fully characterized in many organisms. Isoprenoids are synthesized from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. frontiersin.orgnih.gov While the core pathways are well-understood, the diversity of terpene synthases and modifying enzymes, such as reductases, that generate the vast array of terpenoid structures is still being uncovered. researchgate.net
Future research should aim to identify and characterize the specific reductases or other enzymes that convert farnesol (B120207) or its precursors to this compound in various organisms. The discovery of terpene synthase (TPS) enzymes in animals that are evolutionarily distinct from those in plants and microbes suggests that novel enzyme families involved in terpene metabolism await discovery. researchgate.net
A combination of genomic and transcriptomic approaches can be used to identify candidate genes in organisms known to produce this compound. For example, analyzing the transcriptomes of the temporal glands of African elephants or of Candida albicans under conditions where this compound is produced could reveal upregulated enzyme-encoding genes. oup.comresearchgate.net Once candidate genes are identified, they can be heterologously expressed in model organisms like Escherichia coli or Saccharomyces cerevisiae to confirm their enzymatic activity and characterize their substrate specificity and kinetic properties. nih.govresearchgate.net The discovery of these novel enzymes would not only enhance our fundamental understanding of isoprenoid biosynthesis but could also provide new biocatalysts for the sustainable production of this compound and its derivatives.
Development of Advanced Synthetic Routes and Derivatives
While methods for the chemical synthesis of this compound exist, often starting from (E,E)-farnesol, there is room for the development of more efficient, stereoselective, and sustainable synthetic routes. nih.govresearchgate.net An improved synthesis of (2E,6E)-10,11-dihydrofarnesol has been achieved using a regioselective coupling of allylic tetrahydropyranyl ethers with organometallic reagents. acs.orgfigshare.com Future work could focus on developing catalytic methods that avoid the use of stoichiometric reagents and harsh reaction conditions.
Furthermore, the synthesis of novel this compound derivatives could lead to compounds with enhanced or new biological activities. The creation of analogues with modifications to the alkyl chain, the position and geometry of the double bonds, or the hydroxyl group could be a fruitful area of research. acs.org These derivatives could be screened for a variety of biological activities, including antimicrobial, anticancer, and insecticidal properties, potentially leading to the development of new therapeutic agents or agricultural products.
For example, farnesol analogues have been synthesized to probe enzymatic recognition and develop potent enzyme inhibitors. acs.orgfigshare.com A similar strategy could be applied to this compound to create probes for studying its biological targets or to develop inhibitors of its biosynthesis or signaling pathways. The development of fluorescently tagged this compound analogues could also be a valuable tool for visualizing its uptake and localization within cells.
Integration with Omics Technologies for Systems-Level Understanding
The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic understanding of the role of this compound in biological systems. nih.govhumanspecificresearch.org These technologies can provide a comprehensive view of the molecular changes that occur in response to this compound or as a result of its production.
Metabolomic studies can be used to profile the complete set of small molecules in a biological system, revealing how the presence of this compound affects metabolic pathways. For instance, comparing the metabolomes of a wild-type organism with a mutant that is unable to produce or respond to this compound could identify downstream metabolic consequences.
Transcriptomic and proteomic analyses can identify genes and proteins whose expression levels change in the presence of this compound. This can provide clues about its mechanism of action and the signaling pathways it modulates. For example, RNA-sequencing could be used to study the response of dermatophytes to this compound exposure, potentially identifying new targets for antifungal drugs. oup.com
Integrating data from multiple omics platforms can provide a more complete picture. For instance, combining transcriptomic and metabolomic data from an organism that produces this compound could help to elucidate its biosynthetic pathway and regulatory networks. A co-expression network analysis could reveal correlations between the expression of biosynthetic genes and the abundance of this compound and related metabolites. nih.gov This systems-level understanding will be crucial for rationally engineering organisms for enhanced production of this compound and for fully comprehending its diverse biological functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
